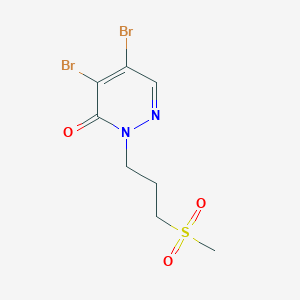![molecular formula C13H20N2O2 B6647466 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used in scientific research for its potential to increase growth hormone levels and improve body composition.
Wirkmechanismus
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid works by binding to the ghrelin receptor, which is primarily found in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, leading to increased levels in the body. Additionally, this compound has been shown to increase insulin-like growth factor 1 (IGF-1) levels, which is a key mediator of growth hormone effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase growth hormone and IGF-1 levels. These effects include increased lean body mass, decreased fat mass, improved bone density, and improved cognitive function. Additionally, this compound has been shown to improve sleep quality and increase appetite.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid in lab experiments include its ability to increase growth hormone levels without the need for exogenous administration of growth hormone. Additionally, it has a relatively long half-life, allowing for once-daily dosing. The limitations of using this compound in lab experiments include its high cost and potential for side effects, such as increased appetite and water retention.
Zukünftige Richtungen
For research on 2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid include exploring its potential for improving muscle strength and athletic performance. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound. Finally, research is needed to determine the optimal dosing and administration schedule for this compound in various populations.
Synthesemethoden
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid is synthesized through a multi-step process involving the reaction of various chemical reagents. The process involves the use of solvents, catalysts, and purification steps to produce a high purity product. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid has been extensively studied in scientific research for its potential to increase growth hormone levels and improve body composition. It has been shown to increase lean body mass, decrease fat mass, and improve bone density in both animal and human studies. Additionally, it has been shown to improve sleep quality and cognitive function in elderly individuals.
Eigenschaften
IUPAC Name |
2-ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(5-2,12(16)17)15-9-11-10(3)7-6-8-14-11/h6-8,15H,4-5,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFRHVJFVJHJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)NCC1=C(C=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)


![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)



![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)

